C,N-Dinucleophilic Cyclocondensation Performance
In cyclocondensation with methyl nicotinate N-oxide, 3,3-diamino-1-phenylprop-2-en-1-one (enediamine 1a) delivers 3-amino-4-benzoyl-2,7-naphthyridin-1(2H)-one (3a) in 49% isolated yield after recrystallization [1]. This reaction proceeds via a C,N-dinucleophilic mechanism where the β-carbon attacks the C-4 position of the pyridine ring while the amine nitrogen captures the exocyclic ester group. In contrast, the analogous mono-amino enaminone 3-(dimethylamino)-1-phenylprop-2-en-1-one lacks the second nucleophilic amine site and cannot engage in this concerted double cyclization, precluding direct access to the 2,7-naphthyridine scaffold [1].
| Evidence Dimension | Cyclocondensation yield for 2,7-naphthyridine formation |
|---|---|
| Target Compound Data | 49% isolated yield (compound 3a, mp 321–324 °C dec.) |
| Comparator Or Baseline | 3-(Dimethylamino)-1-phenylprop-2-en-1-one: reaction not applicable (lacks second nucleophilic amine); no 2,7-naphthyridine product formed |
| Quantified Difference | Not quantifiable as the comparator cannot mediate the same transformation; difference is qualitative (feasible vs. infeasible pathway). |
| Conditions | Reaction with methyl nicotinate N-oxide (2 mmol), benzenesulfonyl chloride (2 mmol) in DMF, 24 h at −10 °C [1]. |
Why This Matters
This substitution-infeasible outcome means that procurement of the diamine enaminone is mandatory for synthetic routes targeting 2,7-naphthyridine cores, with no generic alternative capable of delivering the same scaffold.
- [1] Dar'in, D. V., Selivanov, S. I., Lobanov, P. S., & Potekhin, A. A. (2008). Cyclocondensation of 3,3-diamino-1-phenylpropenone with pyridine and quinoline N-oxides containing an electrophilic group in position 3. Chemistry of Heterocyclic Compounds, 44(4), 451–456. View Source
